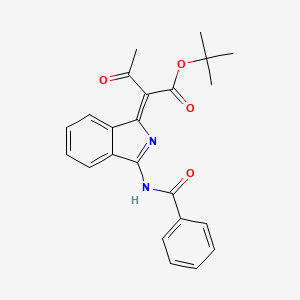![molecular formula C23H21N3O6 B7750381 tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750381.png)
tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound that features a tert-butyl ester group, a nitrobenzoyl group, and an isoindole moiety
Preparation Methods
The synthesis of tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps. One common method includes the reaction of tert-butyl acetoacetate with 4-nitrobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with isoindoline under specific conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Addition: The compound can participate in nucleophilic addition reactions at the carbonyl group.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis . Major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted isoindole derivatives.
Scientific Research Applications
Tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can be compared with other similar compounds such as:
Tert-butyl (2Z)-2-[3-[(4-aminobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
Tert-butyl (2Z)-2-[3-[(4-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate:
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Properties
IUPAC Name |
tert-butyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-13(27)18(22(29)32-23(2,3)4)19-16-7-5-6-8-17(16)20(24-19)25-21(28)14-9-11-15(12-10-14)26(30)31/h5-12H,1-4H3,(H,24,25,28)/b19-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREZSPPNCAWWSW-HNENSFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750311.png)
![tert-butyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750322.png)
![tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate](/img/structure/B7750324.png)
![tert-butyl (2Z)-2-[3-[(4-methoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750331.png)
![tert-butyl (2Z)-2-[3-[(2-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750334.png)

![tert-butyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750347.png)
![tert-butyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750355.png)
![tert-butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750366.png)
![tert-butyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750386.png)
![tert-butyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750391.png)
![tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750395.png)
![propan-2-yl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750405.png)
![propan-2-yl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750408.png)
